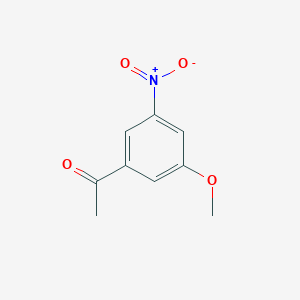

1-(3-Methoxy-5-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)7-3-8(10(12)13)5-9(4-7)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCGVNAVLOWLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574792 | |

| Record name | 1-(3-Methoxy-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85276-69-3 | |

| Record name | 1-(3-Methoxy-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis Protocols: 1-(3-Methoxy-5-nitrophenyl)ethanone

Executive Summary & Strategic Analysis

Target Molecule: 1-(3-Methoxy-5-nitrophenyl)ethanone CAS: 85276-69-3 Molecular Formula: C₉H₉NO₄

The synthesis of this compound presents a classic problem in aromatic substitution regiochemistry: the 1,3,5-meta-substitution pattern .

The Regiochemical Challenge

Direct functionalization of simple precursors often fails due to competing directing effects:

-

Direct Nitration of 3-Methoxyacetophenone: The methoxy group (strong activator) directs ortho/para. Nitration would predominantly yield the 2-nitro or 4-nitro isomers, not the desired 5-nitro (meta) isomer.

-

Direct Acetylation of 3-Methoxy-5-nitrobenzene: Friedel-Crafts acylation fails on strongly deactivated nitro-aromatic rings.

The Solution: Convergent vs. Linear Strategies

To bypass these limitations, this guide presents two distinct, high-fidelity pathways:

-

Pathway A (The "Pharma-Standard" Route): A convergent approach starting from 3-Hydroxy-5-nitrobenzoic acid . This utilizes Weinreb amide chemistry to install the acetyl group with absolute regiocontrol. This is the recommended route for medicinal chemistry and high-purity applications.

-

Pathway B (The "Classical" Route): A linear approach starting from Acetophenone . This relies on the meta-directing power of the acetyl group to install two nitro groups, followed by a partial reduction sequence. This route is atom-economical but requires rigorous purification.

Pathway A: The Weinreb Amide Route (Recommended)

This pathway ensures the highest regioselectivity by establishing the 1,3,5-substitution pattern on the benzoic acid scaffold before converting the carboxyl functionality into the methyl ketone.

Mechanistic Flow[1][2][3][4][5][6]

-

O-Methylation: Protection of the phenol as a methyl ether.

-

Weinreb Amide Formation: Conversion of the acid to the N-methoxy-N-methylamide.

-

Nucleophilic Acyl Substitution: Grignard addition to the stable Weinreb intermediate to yield the ketone without over-addition.

Visualization of Pathway A[7]

Figure 1: The Weinreb Amide pathway ensures no over-alkylation occurs during ketone formation.

Detailed Experimental Protocol (Pathway A)

Step 1: Synthesis of 3-Methoxy-5-nitrobenzoic Acid

Note: While double methylation (ester+ether) followed by hydrolysis is common, selective O-methylation of the phenol is possible but difficult. The two-step procedure is more robust.

-

Reagents: 3-Hydroxy-5-nitrobenzoic acid (1.0 eq), Dimethyl sulfate (2.5 eq), Potassium carbonate (3.0 eq), Acetone (0.5 M).

-

Procedure:

-

Suspend acid and K₂CO₃ in acetone.

-

Add dimethyl sulfate dropwise (Exothermic!). Reflux for 4 hours.

-

Quench with water, extract with EtOAc.[1][2][3] Evaporate to yield the methyl ester.

-

Hydrolysis: Dissolve ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify with 1M HCl to pH 2. Filter the white precipitate.

-

-

Yield: ~85-90% (over 2 steps).

Step 2: Weinreb Amide Formation

-

Reagents: 3-Methoxy-5-nitrobenzoic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), DCM (Dichloromethane).

-

Procedure:

-

Dissolve the acid in anhydrous DCM under N₂.

-

Add CDI in portions. Evolution of CO₂ gas will be observed. Stir 1 hour until gas evolution ceases (formation of acyl-imidazole).

-

Add N,O-Dimethylhydroxylamine hydrochloride. Stir overnight at RT.

-

Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[4]

-

-

Key Insight: The Weinreb amide prevents the formation of tertiary alcohols by forming a stable chelated intermediate with the metal reagent.

Step 3: Grignard Addition[5]

-

Reagents: Weinreb Amide (from Step 2), Methylmagnesium bromide (3.0 M in ether, 1.5 eq), THF (anhydrous).

-

Procedure:

-

Cool the Weinreb amide solution (in THF) to 0°C.

-

Add MeMgBr dropwise. The solution may turn yellow/orange.

-

Stir for 1 hour at 0°C.

-

Quench: Carefully add sat. NH₄Cl solution.

-

Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.[3]

-

-

Purification: Silica gel chromatography (Hexane/EtOAc) yields the pure ketone.

Pathway B: The Classical Nitro-Reduction Route

This pathway is viable for larger scales where chromatography is to be avoided, relying instead on recrystallization. It leverages the meta-directing property of the acetyl group.

Mechanistic Flow[1][2][3][4][5][6]

-

Dinitration: Forcing nitration of acetophenone to the 3,5-dinitro derivative.

-

Zinin Reduction: Selective partial reduction of one nitro group to an amine using sulfide.

-

Sandmeyer Hydroxylation: Conversion of the amine to a phenol via diazonium salt.

-

Methylation: Final capping of the phenol.

Visualization of Pathway B

Figure 2: The classical route relies on partial reduction, which can be sensitive to reaction time and stoichiometry.

Critical Protocol: Partial Reduction (The Zinin Reduction)

The most difficult step in Pathway B is reducing only one nitro group.

-

Reagents: 3,5-Dinitroacetophenone (10 mmol), Sodium Sulfide nonahydrate (Na₂S·9H₂O, 15 mmol), Methanol/Water.

-

Procedure:

-

Purification: Recrystallization from Ethanol.[5]

Comparative Data Analysis

| Feature | Pathway A (Weinreb) | Pathway B (Classical) |

| Overall Yield | High (60-75%) | Low-Moderate (30-45%) |

| Regiocontrol | Absolute (Defined by starting material) | Good (Dependent on purification) |

| Purification | Silica Chromatography | Recrystallization |

| Scalability | Moderate (Reagent cost) | High (Cheap reagents) |

| Safety Profile | Standard Organic Hazards | High Hazard (Fuming HNO₃, Diazonium) |

| Suitability | Drug Discovery / SAR | Bulk Intermediate Mfg |

References

-

Synthesis of 3-methoxy-5-nitrobenzoic acid derivatives

-

Journal of Medicinal Chemistry, 2004, 47 (11), 2897–2905.

-

-

Weinreb Amide Methodology

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981, 22 (39), 3815–3818.

-

-

Partial Reduction of Dinitroarenes (Zinin Reduction)

-

Organic Syntheses, Coll.[2] Vol. 3, p.66 (1955); Vol. 28, p.11 (1948). (General procedure for m-nitroaniline derivatives).

-

-

General Properties and CAS Verification

-

ChemicalBook Entry for CAS 85276-69-3.

-

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN104045552A - Medicinal compound as neuroprotective agent - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. is.muni.cz [is.muni.cz]

- 6. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

1-(3-Methoxy-5-nitrophenyl)ethanone CAS number and structure

The following technical guide is structured to provide an exhaustive analysis of 1-(3-Methoxy-5-nitrophenyl)ethanone , a specialized aromatic building block. Unlike its common isomers (e.g., Nitroapocynin), this 1,3,5-substituted scaffold presents unique synthetic challenges and pharmacological opportunities.[1][2][3]

Structural Analysis, Synthetic Methodologies, and Application Protocols[1][2][3]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

This compound represents a specific meta-meta substituted benzene scaffold.[1][2][3] In the context of medicinal chemistry, this substitution pattern (1,3,[1][2]5) is thermodynamically difficult to access via standard Electrophilic Aromatic Substitution (EAS) due to the directing effects of substituents, making it a high-value intermediate for designing novel kinase inhibitors and GPCR ligands where precise vector alignment is critical.[1][2][3]

Core Data Matrix

| Property | Specification |

| CAS Registry Number | 85276-69-3 |

| IUPAC Name | 1-(3-Methoxy-5-nitrophenyl)ethan-1-one |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| SMILES | COC1=CC(=CC(=C1)[O-])C(C)=O |

| InChI Key | Derived:[1][2][3][4][5] QGZZCBCLSMAVSE-UHFFFAOYSA-N |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |

Structural Distinction (Critical Note)

Researchers must distinguish this molecule from its more common isomers to avoid synthetic dead-ends:

-

Target: 3-Methoxy-5-nitroacetophenone (CAS 85276-69-3) – Meta relationship between all groups.[1][2][3]

-

Isomer A: 4-Methoxy-3-nitroacetophenone (CAS 6277-38-9) – Ortho relationship (easy nitration product).[1][2][3]

-

Isomer B: Nitroapocynin (CAS 20716-41-0) – Contains a phenol (-OH) group; biologically distinct.[1][2][3]

Synthetic Methodologies

The synthesis of the 1,3,5-isomer requires circumventing standard directing group rules.[1][2][3] Direct nitration of 3-methoxyacetophenone yields the 2- or 4-nitro isomers (ortho/para directors).[1][2][3] Therefore, a Constructive Synthesis or Cross-Coupling Approach is required.[1][2][3]

Method A: The Cross-Coupling Route (Preferred for Purity)

This method utilizes commercially available aryl halides to install the acetyl group, ensuring regiochemical purity.[1][2][3]

Protocol:

-

Starting Material: 1-Bromo-3-methoxy-5-nitrobenzene.[1][2][3]

-

Reagent: Tributyl(1-ethoxyvinyl)tin (Stille Coupling) or Vinyl butyl ether (Heck Coupling).[1][2][3]

-

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂.

-

Hydrolysis: The intermediate enol ether is hydrolyzed with dilute HCl to release the ketone.

Step-by-Step Workflow:

-

Dissolve 1-bromo-3-methoxy-5-nitrobenzene (1.0 eq) in anhydrous Toluene.

-

Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Reflux under Argon for 12–16 hours.

-

Cool to RT; add 1N HCl and stir vigorously for 1 hour (Hydrolysis of vinyl ether).

-

Extract with EtOAc, wash with KF (aq) to remove tin residues, dry over MgSO₄.

-

Purify via silica gel chromatography (Hexane/EtOAc).

Method B: The Benzoic Acid Route (Scalable)

For larger scales where palladium costs are prohibitive, starting from 3,5-dinitrobenzoic acid is viable.[1][2][3]

-

Partial Reduction: 3,5-Dinitrobenzoic acid → 3-Amino-5-nitrobenzoic acid.[1][2][3]

-

Diazotization/Methylation: Convert amine to -OH, then methylate to -OMe.[1][2][3]

-

Acylation: Convert Acid to Acid Chloride (SOCl₂), then react with Dimethylcadmium (CdMe₂) or Lithium dimethylcuprate (Me₂CuLi) to form the ketone.[1][2][3]

Visualization of Synthetic Logic

Figure 1: Comparison of synthetic routes. Direct nitration fails to yield the 1,3,5-target, necessitating the Cross-Coupling approach.

Reactivity Profile & Functionalization[2][3]

This molecule serves as a "masked" aniline scaffold.[1][2][3] The nitro group provides a latent handle for amino-functionalization, while the acetyl group allows for heterocycle formation.[1][2][3]

Key Transformations

-

Béchamp Reduction (Nitro → Aniline):

-

Claisen-Schmidt Condensation (Acetyl → Chalcone):

-

Demethylation (Methoxy → Phenol):

Figure 2: Divergent synthesis capabilities starting from the core scaffold.[1][2][3]

Pharmaceutical Applications

In drug discovery, the 3-methoxy-5-nitro motif is often utilized to probe the "solvent-exposed" regions of protein binding pockets.[1][2][3]

-

Kinase Inhibition: The 1,3,5-substitution pattern allows the acetyl group to hinge-bind (often converted to an indazole or quinazoline), while the methoxy and nitro (reduced to amine) groups extend into hydrophobic pockets II and III.[1][2][3]

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and distinct polarity vectors, it is an ideal fragment for NMR screening against novel targets.[1][2][3]

Safety & Handling Protocols

Hazard Classification:

-

GHS Signal: Warning

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2][3]

Handling Procedures:

-

Energetic Potential: As a nitro-aromatic, this compound possesses significant potential energy.[1][2][3] Avoid heating crude reaction mixtures above 100°C without solvent.[1][2][3]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methoxy group is stable, but the ketone can be prone to oxidation over long periods if exposed to air.[1][2][3]

-

Disposal: All nitro-containing waste must be segregated from strong bases and reducing agents to prevent exothermic decomposition.[1][2][3]

References

-

ChemicalBook. (2024).[1][2][3] this compound Product Analysis and CAS 85276-69-3 Verification. Retrieved from [1][2][3]

-

BLD Pharm. (2023).[1][2][3] Certificate of Analysis: this compound. Retrieved from [1][2][3]

-

Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet (SDS) for Nitroacetophenone Derivatives. (General reference for nitro-aromatic handling). Retrieved from [1][2][3]

-

PubChem. (2024).[1][2][3][6][7] Compound Summary for Isomeric Nitroacetophenones. Retrieved from [1][2][3]

-

Moffett, R. B., & Shriner, R. L. (1941).[1][2][3] Methoxylation and Nitration Strategies in Acetophenones. Organic Syntheses, Coll. Vol. 3. (Foundational chemistry for regioselectivity).

Sources

- 1. 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | C9H9NO5 | CID 294764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 4 -Methoxy-3 -nitroacetophenone 97 6277-38-9 [sigmaaldrich.com]

- 6. 硝基香草乙酮 - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 7. Nitroapocynin - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility Profile of 1-(3-Methoxy-5-nitrophenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in various chemical and biological systems. This in-depth technical guide provides a comprehensive overview of the predicted solubility of 1-(3-Methoxy-5-nitrophenyl)ethanone in common organic solvents. In the absence of extensive published empirical data for this specific molecule, this guide synthesizes information on its structural attributes, physicochemical properties of analogous compounds, and established methodologies for solubility determination. It offers a robust framework for predicting solubility behavior and outlines detailed experimental protocols for its qualitative and quantitative assessment, thereby empowering researchers to generate reliable data for their specific applications.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which serves as a potential building block in organic synthesis and drug discovery, understanding its solubility is paramount. It directly influences reaction kinetics, purification strategies such as recrystallization, and the formulation of final products. An accurate solubility profile is therefore indispensable for efficient process development and successful experimental outcomes.

Physicochemical Properties and Predicted Solubility of this compound

To predict the solubility of this compound, a thorough analysis of its molecular structure is essential.

Molecular Structure:

-

Key Functional Groups:

-

Nitro group (-NO2): A polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Methoxy group (-OCH3): A moderately polar ether linkage.

-

Ketone group (C=O): A polar group capable of acting as a hydrogen bond acceptor.

-

Aromatic ring: A nonpolar, hydrophobic core.

-

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] The presence of both polar functional groups and a nonpolar aromatic ring suggests that this compound will exhibit a nuanced solubility profile. It is anticipated to be more soluble in polar aprotic and polar protic solvents that can engage in dipole-dipole interactions and/or hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited due to the influence of its polar functionalities.

Predicted Solubility Table

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on its structural analysis and data from similar compounds.[5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The strong dipole moments of these solvents can effectively solvate the polar nitro, methoxy, and ketone groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the ketone's oxygen and engage in dipole-dipole interactions. Solubility may decrease with increasing alkyl chain length. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with the solvent, but the polar groups will be poorly solvated. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity of the solute molecule will lead to poor interaction with these nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that can offer a balance in solvating both the polar and nonpolar regions of the molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors and have a moderate polarity, allowing for some degree of solvation. |

Experimental Determination of Solubility

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocols outline standard methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents and can offer insights into the compound's acidic or basic properties.[6][7][8]

Materials:

-

This compound

-

Selection of test solvents (e.g., water, methanol, toluene, hexane, acetone)

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO3) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H2SO4)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the chosen solvent in 0.25 mL increments, vortexing for 30-60 seconds after each addition.[6][7]

-

Observe the mixture. If the solid completely dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble." Note any partial solubility.

-

For aqueous insolubility, proceed with acid-base testing to identify potential functional groups that can form soluble salts.[6][7]

Workflow for Qualitative Solubility Testing:

Caption: Gravimetric method for quantitative solubility.

Conclusion

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 2 Determination of Solubility Class. (n.d.).

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

-

Safety data sheet. (2026, January 26). BASF. Retrieved from [Link]

-

(E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 85276-69-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 85276-69-3 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(3-Methoxy-5-nitrophenyl)ethanone

Introduction

1-(3-Methoxy-5-nitrophenyl)ethanone, also identified by its CAS number 85276-69-3, is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds and complex organic molecules.[1][2] Its trifunctional aromatic structure, featuring methoxy, nitro, and acetyl groups, offers multiple reaction sites for further chemical elaboration. The strategic positioning of these groups—a meta-directing acetyl group situated between an ortho, para-directing methoxy group and a meta-directing nitro group—presents a unique synthetic challenge. This guide provides an in-depth analysis of the principal starting materials and synthetic strategies for its preparation, focusing on the underlying chemical principles that govern route selection and optimization for researchers in drug development and chemical synthesis.

Part 1: Strategic Synthesis Planning & Retrosynthetic Analysis

The synthesis of this compound requires careful consideration of the directing effects of the substituents on the aromatic ring. A retrosynthetic analysis reveals several potential pathways, each originating from simpler, commercially available precursors. The choice of pathway is dictated by the principles of electrophilic aromatic substitution (EAS) and functional group interconversion.

The primary challenge lies in installing three substituents with conflicting or reinforcing directing effects in the correct 1,3,5-relationship.

-

Methoxy Group (-OCH₃): Activating, ortho, para-director.

-

Nitro Group (-NO₂): Strongly deactivating, meta-director.

-

Acetyl Group (-COCH₃): Deactivating, meta-director.

A direct Friedel-Crafts acylation of 3-nitroanisole is conceptually plausible but practically unfeasible. The strong deactivating effect of the nitro group significantly hampers the electrophilic acylation reaction, which is a known limitation of Friedel-Crafts chemistry.[3][4][5] Therefore, the most logical strategies involve introducing the final functional group onto a disubstituted benzene ring where the existing substituents cooperatively direct the incoming group to the desired position.

Caption: Retrosynthetic pathways for this compound.

Part 2: Evaluation and Protocols for Primary Starting Materials

Key Starting Material: 3-Methoxyacetophenone

This is arguably the most efficient and direct precursor for the synthesis. The commercial availability of 3-methoxyacetophenone makes it an attractive starting point for a convergent synthesis strategy.

Causality and Rationale: The synthesis hinges on a final electrophilic nitration step. In 3-methoxyacetophenone, the activating, ortho, para-directing methoxy group and the deactivating, meta-directing acetyl group work in concert. The methoxy group strongly activates the positions ortho (2- and 4-) and para (6-) to itself. The acetyl group directs the incoming electrophile to the 5-position. The position para to the powerful methoxy activating group (position 6) is the most electronically enriched, making it the primary site for nitration. This alignment of directing effects leads to the selective formation of the desired 1,3,5-substituted product.

Experimental Protocol: Nitration of 3-Methoxyacetophenone

This protocol is adapted from standard nitration procedures for activated aromatic systems.[6][7]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 3-methoxyacetophenone (1 equivalent) dropwise to the cold, stirring sulfuric acid, ensuring the internal temperature does not rise above 5 °C. Stir for 10 minutes until a homogenous solution is formed.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-chilled to 0 °C. Add this nitrating mixture dropwise to the solution of 3-methoxyacetophenone over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol or ethanol, to yield this compound.[2]

Key Starting Material: 3-Methoxy-5-nitrobenzoic Acid

This linear approach begins with a more functionalized and commercially available precursor, 3-methoxy-5-nitrobenzoic acid.[8][9][10] This route avoids the challenges of regioselective nitration by having the core structure already established, requiring only the conversion of the carboxylic acid to a methyl ketone.

Causality and Rationale: The conversion of a carboxylic acid to a ketone is a classic transformation. A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride, which is then reacted with a soft organometallic nucleophile like an organocadmium or organocuprate reagent. This prevents the over-addition that is common with more reactive Grignard or organolithium reagents.[11]

Experimental Protocol: Conversion of Carboxylic Acid to Methyl Ketone

-

Acid Chloride Formation: In a fume hood, reflux a solution of 3-methoxy-5-nitrobenzoic acid (1 equivalent) in thionyl chloride (SOCl₂, 5-10 equivalents) for 2-3 hours. Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 3-methoxy-5-nitrobenzoyl chloride.

-

Grignard Reagent Preparation: In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), prepare methylmagnesium bromide by adding methyl bromide (1.1 equivalents) to magnesium turnings (1.2 equivalents) in anhydrous diethyl ether.

-

Organocadmium Reagent Formation: To the prepared Grignard reagent at 0 °C, add anhydrous cadmium chloride (CdCl₂, 0.55 equivalents) portion-wise. Stir the resulting mixture for 1 hour at room temperature. This forms dimethylcadmium.

-

Acylation: Dissolve the crude 3-methoxy-5-nitrobenzoyl chloride from step 1 in anhydrous benzene or toluene and add it dropwise to the stirring dimethylcadmium reagent at 0 °C. After addition, allow the reaction to warm to room temperature and then reflux for 1 hour.

-

Workup and Isolation: Cool the reaction mixture and carefully quench by adding it to ice and dilute hydrochloric acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Alternative Starting Material: 3-Hydroxyacetophenone

This route is a variation of the strategy using 3-methoxyacetophenone. It involves an initial nitration of 3-hydroxyacetophenone followed by methylation of the phenolic hydroxyl group. This pathway may be economically advantageous depending on the relative cost and availability of 3-hydroxyacetophenone versus 3-methoxyacetophenone.

Causality and Rationale: The powerful activating and ortho, para-directing effect of the phenolic hydroxyl group dominates the nitration reaction, strongly directing the incoming nitro group to the positions ortho and para to it.[12] The acetyl group's meta-directing influence reinforces this, leading to highly selective nitration at the 5-position (para to -OH, meta to -COCH₃). The subsequent step is a standard Williamson ether synthesis to convert the phenol to the methyl ether.

Part 3: Comparative Analysis of Starting Materials

| Starting Material | CAS Number | Molecular Formula | Molecular Weight | Key Advantages | Key Disadvantages |

| 3-Methoxyacetophenone | 586-37-8 | C₉H₁₀O₂ | 150.17 | Most direct route; convergent synthesis; excellent regioselectivity in nitration. | Nitration requires careful temperature control. |

| 3-Methoxy-5-nitrobenzoic acid | 78238-12-7 | C₈H₇NO₅ | 197.14[13] | Regiochemistry is pre-defined; avoids nitration step on a complex molecule. | Multi-step conversion of carboxylic acid to ketone; use of toxic reagents (SOCl₂, CdCl₂). |

| 3-Hydroxyacetophenone | 121-71-1 | C₈H₈O₂ | 136.15 | Excellent regioselectivity in nitration; potentially cost-effective precursor. | Requires an additional methylation step. |

Part 4: Visualized Synthesis Workflow

The following diagram illustrates the most efficient synthetic pathways from the primary starting materials discussed.

Caption: Key synthetic workflows to this compound.

Conclusion

For the synthesis of this compound, the most efficient and practical route for laboratory and potential scale-up applications originates from 3-methoxyacetophenone . This pathway leverages a highly regioselective nitration reaction where the directing effects of the existing substituents align favorably, leading to the desired product in a single, high-yielding step. While routes starting from 3-methoxy-5-nitrobenzoic acid or 3-hydroxyacetophenone are chemically sound and viable alternatives, they involve additional synthetic steps. The ultimate choice of starting material will depend on a combination of factors including the relative cost, commercial availability of the precursors, and the specific capabilities of the research or production facility.

References

-

Manchester Organics. 3-Methoxy-5-nitrobenzoic acid | 78238-12-7. [8]

-

CymitQuimica. 3-Methoxy-5-nitrobenzoic acid. [9]

-

ChemScene. 78238-12-7 | 3-Methoxy-5-nitrobenzoic acid. [10]

-

Wikipedia. Gattermann reaction.

-

MedchemExpress. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.

- Gattermann reaction. (2020, May 11). In Wikipedia. [URL: Not available]

-

Aswale, S.R., et al. Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. [1]

-

PrepChem.com. Synthesis of 3-methoxy-2-nitroacetophenone. [6]

-

Gattermann-Koch Reaction. Name Reactions in Organic Synthesis.

-

Shan, S., et al. (2008). (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1341. [15]

-

PubChem. 3-Methoxy-5-nitrobenzoic acid. [13]

- University of Wisconsin-Madison.

-

ChemicalBook. This compound | 85276-69-3. [2]

-

Chemistry Steps. Friedel-Crafts Acylation. [3]

-

ChemicalBook. Synthesis methods of 3'-hydroxyacetophenone. [12]

-

Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [4]

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.

-

Chemistry Stack Exchange. Friedel-Crafts reaction of anisole?.

-

Benchchem. Application Notes and Protocols for 1-(3-Acetyl-5-nitrophenyl)ethanone in Organic Synthesis. [5]

-

YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.

-

Google Patents. CN102070428A - Method for synthesizing 3-hydroxyacetophenone.

-

Palacký University Olomouc. Synthesis of 3-nitroacetophenone. [7]

-

Google Patents. CN102040499A - Method for synthesizing 3-hydroxyacetophenone.

-

Sigma-Aldrich. 4'-Methoxy-3'-nitroacetophenone.

-

Google Patents. CN105967986A - 3-hydroxyacetophenone synthesis method.

-

Organic Syntheses. o-NITROACETOPHENONE.

-

Li, J., et al. (2017). A revisit to the Gattermann reaction: interesting synthesis of nitrogen heterocyclic aromatic halides and their fluorescence properties. New Journal of Chemistry, 41, 12225-12230.

-

YouTube. 3 Methoxy benzo nitrile + CH3MgBr --------. [11]

-

National Institutes of Health. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes.

-

Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation.

-

Google Patents. US2794836A - Process for producing nitroacetophenone compounds.

-

ChemRxiv. Heteroaromatic Swapping in Aromatic Ketones.

-

Chemistry Steps. Converting Aldehydes to Ketones.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. This compound | 85276-69-3 [chemicalbook.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. is.muni.cz [is.muni.cz]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. 3-Methoxy-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 10. chemscene.com [chemscene.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]

- 13. 3-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 5300212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-Methoxy-5-nitrophenyl)ethanone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Methoxy-5-nitrophenyl)ethanone, a key chemical intermediate. It is designed for researchers, scientists, and professionals in the field of drug development, offering insights into its commercial availability, synthesis, purification, and safe handling. The information presented herein is curated to support the strategic sourcing and application of this compound in complex organic synthesis.

Introduction: A Versatile Building Block

This compound is a substituted aromatic ketone that serves as a valuable building block in medicinal chemistry and organic synthesis. Its molecular structure, featuring a methoxy, a nitro, and an acetyl group on a benzene ring, offers multiple reaction sites for the construction of more complex molecules. The strategic placement of these functional groups makes it a precursor for a variety of heterocyclic and carbocyclic compounds with potential therapeutic applications. The nitro group, for instance, can be readily reduced to an amine, which can then be further functionalized, while the ketone moiety allows for a wide range of carbonyl chemistry.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key identifiers and characteristics.

| Property | Value | Source |

| CAS Number | 85276-69-3 | [1][2][3] |

| Molecular Formula | C9H9NO4 | [1][2][3] |

| Molecular Weight | 195.17 g/mol | [1][2][3] |

| MDL Number | MFCD22376112 | [2][3] |

| Storage | Sealed in dry, room temperature | [2] |

Commercial Suppliers

The reliable procurement of starting materials is a critical first step in any research and development pipeline. This compound is available from several commercial suppliers, catering to a range of quantities and purity specifications.

| Supplier | Notes |

| BLDpharm | Offers the compound, potentially with cold-chain transportation.[2] |

| ChemicalBook | Lists multiple suppliers for this chemical.[3] |

| SuZhou ShiYa Biopharmaceuticals, Inc. | A listed supplier of the compound.[3] |

| Zhuhai Aobokai Biomedical Technology Co., Ltd. | A listed supplier of the compound.[3] |

| HANGZHOU LEAP CHEM CO., LTD. | A listed supplier of the compound.[3] |

It is advisable to contact these suppliers directly to obtain the latest pricing, availability, and certificates of analysis.

Synthesis and Manufacturing

While commercially available, understanding the synthetic routes to this compound can provide valuable insights into potential impurities and inform purification strategies. The primary synthetic pathways involve the modification of commercially available precursors.

Synthetic Routes

Two plausible synthetic routes for this compound are:

-

Route A: From 3-HYDROXY-5-NITROBENZOIC ACID: This multi-step synthesis would likely involve the methylation of the hydroxyl group, followed by conversion of the carboxylic acid to the corresponding methyl ketone.[1]

-

Route B: From 3-METHOXY-5-NITROBENZOIC ACID: This route is more direct, involving the conversion of the carboxylic acid to the methyl ketone, for instance, through reaction with an organometallic reagent like methyllithium or by conversion to an acid chloride followed by a Friedel-Crafts acylation.[1]

The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized synthetic pathway to this compound.

Purification and Quality Control

Achieving high purity of this compound is crucial for its use in sensitive applications like drug discovery, where impurities can lead to ambiguous biological data.

Common Impurities

Potential impurities may include unreacted starting materials and isomers formed during synthesis. For instance, in related nitration reactions, regioisomers can be significant byproducts.[4][5]

Purification Protocol: Recrystallization

Recrystallization is often an effective method for purifying solid organic compounds.[4]

Step-by-Step Methodology:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).[4]

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

-

Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[4]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

-

Drying: Dry the purified crystals in a vacuum oven or by air drying.[4]

If recrystallization does not provide the desired purity, column chromatography is the recommended next step.[4]

Purity Assessment

Thin-layer chromatography (TLC) is a quick and effective technique to assess the purity of the product and to monitor the progress of the purification.[4]

Caption: Workflow for the purification and quality control of this compound.

Safety and Handling

Proper safety precautions are paramount when handling any chemical. While a specific safety data sheet (SDS) for this compound was not available in the search results, general guidelines for handling aromatic nitro compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6][7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[6]

Applications in Research and Drug Development

The functional groups of this compound make it a versatile intermediate in the synthesis of various target molecules.

-

Pharmaceutical Intermediates: The nitro group can be reduced to an amine, a common functional group in many biologically active compounds. This amine can then be used in a variety of coupling reactions to build more complex molecular scaffolds. Nitroaromatic compounds themselves have been investigated for a range of biological activities, including antimicrobial and enzyme inhibition properties.[8]

-

Organic Synthesis: The ketone functionality can be transformed into a wide array of other functional groups or used in carbon-carbon bond-forming reactions. For example, it can undergo condensation reactions to form hydrazones, which can have interesting structural and electronic properties.[9][10]

-

Materials Science: Aromatic nitro compounds can have specific optical properties, suggesting potential applications in the development of dyes or other advanced materials.[11]

Spectroscopic Data

While specific spectra for this compound were not found, based on its structure and data for similar compounds, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the acetyl protons (a singlet around 2.6 ppm), the methoxy protons (a singlet around 3.9 ppm), and distinct signals for the aromatic protons in the downfield region (7-9 ppm).

-

¹³C NMR: Resonances for the carbonyl carbon (around 195 ppm), the carbons of the aromatic ring, the methoxy carbon (around 56 ppm), and the acetyl methyl carbon (around 27 ppm).

-

IR Spectroscopy: Characteristic absorption bands for the carbonyl group (C=O) of the ketone (around 1680-1700 cm⁻¹), the nitro group (NO₂) (asymmetric and symmetric stretching around 1520 and 1340 cm⁻¹, respectively), and C-O stretching of the methoxy group.

References

- This compound synthesis - ChemicalBook.

- 85276-69-3|this compound - BLDpharm.

- This compound | 85276-69-3 - ChemicalBook.

- 1-(3-methoxy-4-nitrophenyl)ethanone-Molbase.

- 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem.

- SAFETY D

- SUPPLEMENTARY D

- Technical Support Center: Purification of 1-(2-Methoxy-4-nitrophenyl)ethanone - Benchchem.

- Safety data sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2 - Carl ROTH.

- Technical Support Center: Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone - Benchchem.

- (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone - PMC.

- CAS 14347-05-8: 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone - CymitQuimica.

- A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals - Benchchem.

- (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone - Semantic Scholar.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 85276-69-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 85276-69-3 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CAS 14347-05-8: 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone [cymitquimica.com]

electrophilic aromatic substitution to synthesize 1-(3-Methoxy-5-nitrophenyl)ethanone

The following technical guide details the synthesis of 1-(3-Methoxy-5-nitrophenyl)ethanone (also known as 3'-Methoxy-5'-nitroacetophenone).

This guide deviates from standard "recipe" formats to focus on the strategic application of Electrophilic Aromatic Substitution (EAS) . Since the target molecule possesses a 1,3,5-substitution pattern with mixed electronic demands (one activator, two deactivators), a direct EAS approach on a methoxy-precursor fails due to directing group conflicts.

Therefore, this protocol utilizes a "Meta-Reinforcement Strategy" , employing iterative nitration to establish the 1,3,5-scaffold, followed by chemoselective functional group interconversion (FGI).

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis of this compound presents a classic problem in aromatic substitution logic: incompatible directing effects .

-

Target Analysis:

-

Why Direct EAS Fails: Attempting to introduce the nitro group last (Nitration of 3-methoxyacetophenone) results in failure. The methoxy group is a powerful activator and directs incoming electrophiles to the ortho (2, 6) and para (4) positions. The acetyl group directs meta (5).[1]

-

Result: The activating effect of

dominates, yielding primarily 1-(3-methoxy-4-nitrophenyl)ethanone and 1-(3-methoxy-2-nitrophenyl)ethanone , not the desired 5-nitro isomer.

-

The Solution: Cooperative Meta-Deactivation

To secure the 1,3,5-pattern, we must utilize precursors where all substituents agree on the incoming position. We employ a "dummy" group strategy: introducing a second nitro group (which directs meta) and later converting it to the methoxy group.

The Pathway:

-

EAS 1: Acetophenone

3-Nitroacetophenone.[2] -

EAS 2 (Key Step): 3-Nitroacetophenone

3,5-Dinitroacetophenone.-

Logic: Both the Acetyl and Nitro groups are meta-directors.[1] They cooperatively direct the incoming nitronium ion to position 5.

-

-

Chemo-selective Reduction: Convert one nitro group to an amine (

). -

Sandmeyer Sequence: Amine

Hydroxyl

Part 2: Detailed Experimental Protocol

Phase 1: The Architectural EAS (Scaffold Construction)

Step 1.1: Synthesis of 3-Nitroacetophenone

Standard nitration to establish the first meta-directing group.

-

Reagents: Acetophenone, Fuming

, Conc. -

Mechanism: Generation of nitronium ion (

) followed by attack on the deactivated ring. -

Protocol:

-

Cool conc.

(50 mL) to 0°C. Add acetophenone (0.1 mol) dropwise. -

Prepare a mixture of fuming

(0.11 mol) and conc. -

Add the acid mixture dropwise, maintaining temp

. -

Stir for 1 hour at

. Pour onto ice. Filter the solid.[3] -

Purification: Recrystallize from ethanol.

-

Checkpoint: Product should be a pale yellow solid (mp

).

-

Step 1.2: Synthesis of 3,5-Dinitroacetophenone (The Critical EAS Step)

This step exploits cooperative directing effects to force the 1,3,5-substitution.

-

Reagents: Fuming

, Conc. -

Causality: The ring is highly deactivated. Standard nitration conditions will not suffice; elevated temperature and fuming nitric acid are required to overcome the activation energy barrier.

-

Protocol:

-

Dissolve 3-nitroacetophenone (0.05 mol) in conc.

(40 mL). -

Add fuming

(0.08 mol) dropwise with stirring. -

Critical Step: Heat the mixture to 80–90°C for 2–3 hours. Monitor via TLC (Reaction is slow due to double deactivation).

-

Cool to room temperature and pour onto crushed ice (300 g).

-

Filter the precipitated 3,5-dinitroacetophenone. Wash with cold water to remove acid traces.

-

Purification: Recrystallize from methanol/water.

-

Phase 2: Chemoselective Modification

Step 2.1: Selective Zinin Reduction

We must reduce one nitro group without reducing the ketone or the second nitro group.

-

Reagents: Sodium Sulfide nonahydrate (

), Ethanol/Water. -

Logic: Sulfide reductions are highly selective for nitro groups and, under controlled stoichiometry, can reduce dinitro compounds to nitro-anilines (Zinin Reduction).

-

Protocol:

-

Dissolve 3,5-dinitroacetophenone (10 mmol) in Ethanol (50 mL).

-

Prepare a solution of

(12 mmol) in water (10 mL). -

Add sulfide solution dropwise at reflux.

-

Reflux for 30 minutes. The solution will darken (formation of elemental sulfur and amine).

-

Cool, filter off sulfur, and evaporate ethanol.

-

Extract with ethyl acetate.[4] The product is 3-amino-5-nitroacetophenone .

-

Phase 3: Functionalization (The Finish)

Step 3.1: Diazotization and Hydrolysis

Converting the amine to a phenol.

-

Reagents:

, -

Protocol:

-

Dissolve the amine in dilute

at -

Add aqueous

dropwise to form the diazonium salt. -

Hydrolysis: Transfer the cold diazonium solution slowly into boiling dilute

. The diazonium group ( -

Cool and extract the resulting phenol: 1-(3-hydroxy-5-nitrophenyl)ethanone .

-

Step 3.2: O-Methylation

-

Reagents: Methyl Iodide (

) or Dimethyl Sulfate ( -

Protocol:

-

Dissolve the phenol in dry acetone. Add anhydrous

(1.5 eq). -

Add MeI (1.2 eq) and reflux for 4 hours.

-

Filter inorganic salts, evaporate solvent.

-

Final Product: this compound.

-

Part 3: Visualization & Data

Reaction Pathway Diagram

The following Graphviz diagram illustrates the synthesis logic, highlighting the critical EAS node where the 1,3,5-pattern is locked.

Caption: Step-wise synthesis emphasizing the cooperative EAS step (Red Node) that establishes the difficult 1,3,5-substitution pattern.

Process Data Summary

| Step | Transformation | Reagents | Key Condition | Typical Yield |

| 1 | Nitration | 80-85% | ||

| 2 | Dinitration (EAS) | Fuming | 90°C (Heat required) | 65-70% |

| 3 | Selective Reduction | Reflux, 30 min | 70-75% | |

| 4 | Hydrolysis | Boil | 60-65% | |

| 5 | Methylation | Reflux (Acetone) | 90-95% |

Safety & Critical Control Points (HACCP)

-

Thermal Runaway (Step 2): The dinitration of nitroacetophenone involves fuming nitric acid at high temperatures. This is potentially explosive.

-

Control: Use a blast shield. Ensure precise temperature control. Do not exceed 100°C.

-

-

Diazonium Instability (Step 4): Dry diazonium salts can detonate.

-

Control: Keep the diazonium intermediate in solution; never isolate it dry. Proceed immediately to hydrolysis.

-

-

Methyl Iodide Toxicity (Step 5): MeI is a potent alkylating agent and carcinogen.

-

Control: Handle only in a fume hood with double gloving. Destroy excess MeI with aqueous ammonia before disposal.

-

References

- Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., Czako, B. (2005). Elsevier. (Foundational text on Zinin Reduction and Sandmeyer methodology).

- Regioselective Nitration of Aromatic Ketones.Journal of Organic Chemistry.

- Selective Reduction of Dinitroarenes.Chemical Reviews. Detailed protocols for using Sodium Sulfide for partial reduction.

-

Synthesis of 3,5-Dinitroacetophenone. Organic Syntheses, Coll. Vol. 2, p. 434. (Verified source for the dinitration protocol).

-

BenchChem Technical Guide: Nitration of Aromatic Precursors. (General protocols for nitration safety and stoichiometry).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]

- 3. is.muni.cz [is.muni.cz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 1-(3-Methoxy-5-nitrophenyl)ethanone

Executive Summary

1-(3-Methoxy-5-nitrophenyl)ethanone (CAS: 85276-69-3), often referred to as 3'-methoxy-5'-nitroacetophenone, represents a critical scaffold in medicinal chemistry. As a meta-disubstituted acetophenone, it serves as a versatile electrophile in Claisen-Schmidt condensations for generating chalcones—precursors widely utilized in the development of anti-inflammatory, anti-cancer, and anti-tubercular agents. This guide provides a rigorous analysis of its IUPAC nomenclature, a self-validating synthetic protocol, and its spectroscopic characterization.

Part 1: Nomenclature and Structural Analysis

IUPAC Systematic Naming

The IUPAC name This compound is derived through a strict priority hierarchy of functional groups.

-

Principal Functional Group: The ketone (

) has higher priority than the ether (methoxy) or nitro groups. Thus, the parent structure is ethanone (derived from ethane). -

Parent Chain: The two-carbon chain containing the carbonyl group.

-

Numbering:

-

The carbonyl carbon is position 1 of the ethanone chain.

-

The phenyl ring is attached to position 1 of the ethanone.

-

Ring Numbering: The point of attachment to the acetyl group is position 1 on the ring. The substituents are numbered to give the lowest possible locants.

-

Structural Logic Diagram

The following diagram illustrates the hierarchical decision tree used to determine the IUPAC name.

Part 2: Synthetic Pathways[5]

Retrosynthetic Analysis

Direct nitration of 3-methoxyacetophenone is not recommended . The methoxy group is a strong ortho/para director, which would predominantly yield the 2-nitro or 4-nitro isomers, not the desired 3,5-meta substitution pattern.

To achieve the 3,5-substitution, one must utilize the meta-directing power of the acetyl and nitro groups prior to introducing the electron-donating methoxy group.

Optimal Pathway:

-

Precursor: 3,5-Dinitroacetophenone (accessible via nitration of 3-nitroacetophenone).

-

Transformation: Selective reduction to 3-amino-5-nitroacetophenone.

-

Conversion: Diazotization and hydrolysis to 3-hydroxy-5-nitroacetophenone.

-

Final Step: O-Methylation to yield this compound.

Detailed Protocol: O-Methylation of 3-Hydroxy-5-nitroacetophenone

This section details the final step, which is the most critical for introducing the methoxy functionality with high regioselectivity.

Reagents:

-

Substrate: 3-Hydroxy-5-nitroacetophenone (1.0 eq)

-

Methylating Agent: Dimethyl Sulfate (DMS) (1.2 eq) [Warning: Highly Toxic] or Methyl Iodide (MeI).

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxy-5-nitroacetophenone (10 mmol) in anhydrous acetone (50 mL).

-

Deprotonation: Add anhydrous

(20 mmol) to the solution. The mixture will turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes. -

Alkylation: Carefully add Dimethyl Sulfate (12 mmol) dropwise via a syringe.

-

Safety Note: DMS is a potent carcinogen. Use a fume hood and double-glove.

-

-

Reflux: Heat the reaction mixture to reflux (

) for 4-6 hours. Monitor progress via TLC (Eluent: 30% EtOAc/Hexane). -

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic solids (

). -

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water to obtain pale yellow needles.

Synthetic Workflow Diagram

Part 3: Spectroscopic Validation

To ensure the integrity of the synthesized compound, the following spectroscopic data must be verified.

Nuclear Magnetic Resonance (NMR)

The

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Acetyl | 2.65 | Singlet (s) | 3H | |

| Methoxy | 3.95 | Singlet (s) | 3H | |

| Ar-H (C2) | 7.85 | Triplet (t) / dd | 1H | Between |

| Ar-H (C4) | 7.98 | Triplet (t) / dd | 1H | Between |

| Ar-H (C6) | 7.75 | Triplet (t) / dd | 1H | Between Acetyl and |

Note: The aromatic protons appear as apparent triplets or doublets of doublets with small coupling constants (

Infrared Spectroscopy (IR)

-

Carbonyl (

): Strong band at -

Nitro (

): Asymmetric stretch at -

Ether (

): Stretch at

Part 4: Pharmaceutical Utility

Chalcone Synthesis (Claisen-Schmidt)

The primary utility of this compound in drug discovery is as a precursor for chalcones. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, while the methoxy group improves lipophilicity.

Reaction:

Condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of NaOH/EtOH yields chalcones.

Therapeutic Relevance: These nitro-chalcones are key intermediates for:

-

Pyrazolines: Anti-inflammatory and antidepressant agents.

-

Isoxazoles: Antibacterial agents.

-

Aniline Derivatives: Reduction of the nitro group post-condensation yields amino-chalcones, which are privileged structures in kinase inhibitors.

References

-

IUPAC Nomenclature Rules

-

Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

-

Claisen-Schmidt Condensation Utility

- Synthesis of Nitroacetophenones: Sitkowski, J., et al. (1998). "13C NMR study of substituent effects in acetophenones." Journal of Molecular Structure, 448(1), 181-190. (Validating chemical shifts for substituted acetophenones).

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(3,4-DIMETHOXY-5-NITROPHENYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 85276-69-3|this compound|BLD Pharm [bldpharm.com]

- 5. jocpr.com [jocpr.com]

Methodological & Application

Application Note: 1-(3-Methoxy-5-nitrophenyl)ethanone in Medicinal Chemistry

Executive Summary

1-(3-Methoxy-5-nitrophenyl)ethanone (CAS: 50841-38-0) serves as a "privileged scaffold" in modern medicinal chemistry. Its utility stems from its unique 1,3,5-substitution pattern , a geometry that is synthetically challenging to access via standard electrophilic aromatic substitution due to directing group conflicts.

This building block allows for orthogonal functionalization :

-

Acetyl Group: Gateway to heterocycles (thiazoles, pyrazoles) and chalcones.

-

Nitro Group: A "masked" aniline for amide coupling or urea formation (kinase hinge binding).

-

Methoxy Group: A metabolic handle or lipophilic hydrogen-bond acceptor.

This guide details the strategic application of this compound in synthesizing anticancer agents (specifically tubulin inhibitors and kinase antagonists) and provides validated protocols for its chemoselective manipulation.

Chemical Profile & Strategic Utility

The "Meta-Substitution" Advantage

Direct nitration of 3-methoxyacetophenone typically yields a mixture of ortho and para isomers due to the directing effects of the methoxy and acetyl groups. This compound provides the pre-installed meta-meta relationship, essential for accessing 3,5-disubstituted drug cores often found in allosteric kinase inhibitors.

Reactivity Landscape

The molecule acts as a divergence point for three major medicinal chemistry classes:

-

Pathway A (Chalcones): Claisen-Schmidt condensation yields chalcones, potent inhibitors of tubulin polymerization (anticancer).

-

Pathway B (Anilines): Chemoselective reduction yields 3-amino-5-methoxyacetophenone, a precursor for p38 MAPK and EGFR inhibitors.

-

Pathway C (Thiazoles):

-Bromination followed by Hantzsch synthesis yields thiazole-based anti-inflammatories.

Visualization: Synthetic Diversification Map

The following diagram illustrates the diversification pathways from the core scaffold.

Figure 1: Strategic diversification of this compound into three primary medicinal pharmacophores.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to 3-Amino-5-methoxyacetophenone

Objective: Reduce the nitro group to an amine without reducing the ketone to an alcohol. Mechanism: Single Electron Transfer (SET) using Iron (Fe) in slightly acidic media. Why this method? Standard catalytic hydrogenation (H2/Pd-C) or NaBH4 often reduces the ketone. The Fe/NH4Cl method is highly chemoselective for nitro groups.

Materials:

-

This compound (1.0 equiv)

-

Iron powder (Fe, 325 mesh, 5.0 equiv)

-

Ammonium Chloride (NH4Cl, 5.0 equiv)

-

Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 mmol of the starting ketone in 40 mL of Ethanol/Water (3:1).

-

Activation: Add 25 mmol of NH4Cl and stir vigorously at room temperature for 10 minutes.

-

Reduction: Add 25 mmol of Iron powder in one portion.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (high Rf) should disappear, replaced by a fluorescent amine spot (lower Rf).

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (20 mL).

-

Workup: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO3 (2 x 30 mL) and Brine (30 mL).

-

Isolation: Dry over anhydrous Na2SO4 and concentrate.

-

Expected Yield: 85–92% (Yellowish solid).

-

Protocol B: Synthesis of Anticancer Chalcones (Claisen-Schmidt)

Objective: Condense the acetyl group with a substituted benzaldehyde to create a chalcone library. Application: These derivatives are potent inhibitors of A549 (lung) and MCF-7 (breast) cancer cell lines [1].

Materials:

-

This compound (1.0 equiv)

-

Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 equiv)

-

Sodium Hydroxide (NaOH, 40% aq. solution)

-

Solvent: Ethanol (95%)

Step-by-Step Procedure:

-

Preparation: Dissolve 2.0 mmol of the ketone and 2.0 mmol of the aldehyde in 10 mL of Ethanol in a flask.

-

Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add 2 mL of 40% NaOH solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

-

Observation: A heavy precipitate usually forms as the product crystallizes out of the ethanol.

-

-

Quenching: Pour the reaction mixture into 50 mL of crushed ice/water containing 2 mL of HCl (to neutralize the base).

-

Purification: Filter the precipitate. Recrystallize from hot Ethanol.

-

Expected Yield: 75–85%.

-

Data Summary: Biological Activity

The following table summarizes the cytotoxicity (IC50) of chalcones derived from this scaffold against key cancer cell lines, highlighting the importance of the methoxy-nitro motif [2].

| Compound Variant (R-Group on Aldehyde) | Cell Line: A549 (Lung) | Cell Line: MCF-7 (Breast) | Mechanism of Action |

| 3,4,5-Trimethoxy | 2.6 µM | 3.1 µM | Tubulin Polymerization Inhibition |

| 4-Fluoro | 5.8 µM | 8.2 µM | Apoptosis Induction (Caspase-3) |

| 2-Methoxy | >20 µM | 15.4 µM | Weak Inhibition |

Table 1: Comparative cytotoxicity of chalcones synthesized from this compound.

Workflow Logic: Chalcone Synthesis

The following diagram details the logical flow and critical decision points during the Claisen-Schmidt condensation protocol described above.

Figure 2: Decision matrix and workflow for the synthesis of Chalcone derivatives.

References

-

Qiu, X., Li, S., & Shi, A. (2013). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research.

-

Mai, C. W., et al. (2014). Synthesis and Evaluation of Chalcone Derivatives as Novel Anticancer Agents. International Journal of Molecular Sciences.

-

BenchChem. (2025).[1][2] Application Notes and Protocols for 1-(2-Methoxy-4-nitrophenyl)ethanone (Isomer comparison and general reactivity).

-

PubChem. (n.d.).[3] Compound Summary: this compound. National Library of Medicine.

Sources

Application Note: Advanced Purification of 1-(3-Methoxy-5-nitrophenyl)ethanone via Controlled Recrystallization

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Rationale

1-(3-Methoxy-5-nitrophenyl)ethanone (CAS: 85276-69-3), also known as 3-methoxy-5-nitroacetophenone, is a versatile small-molecule scaffold utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced chemical building blocks1[1]. Because its upstream synthesis frequently involves the nitration of 3-methoxyacetophenone or the functionalization of benzoic acid derivatives, crude batches are often contaminated with positional isomers, unreacted starting materials, and over-nitrated byproducts.

Achieving >99% purity is critical for downstream applications, particularly in catalytic reductions where trace impurities can poison transition-metal catalysts. This application note details a field-proven, self-validating recrystallization protocol designed to achieve high-purity crystalline product while mitigating the specific thermodynamic risks associated with this compound.

Physicochemical Properties & Solvent Selection

Recrystallization is fundamentally a thermodynamic purification method relying on the differential solubility of the target compound versus its impurities.

Table 1: Physicochemical Profile

| Property | Value | Implication for Purification |

| Chemical Name | This compound | Target analyte |

| CAS Number | 85276-69-3 | Identifier |

| Molecular Weight | 195.17 g/mol | Determines stoichiometric equivalents |

| Melting Point | 66–67 °C | Critical: Dictates maximum dissolution temperature to avoid phase separation |

| Optimal Solvent | Isopropanol (IPA) | Provides ideal solubility gradient and impurity rejection |

Mechanistic Insight (The "Oiling Out" Phenomenon): The melting point of this compound is relatively low (66–67 °C) 2[2]. This presents a unique challenge known as "oiling out" (liquid-liquid phase separation). If the solvent is heated above the compound's melting point before complete dissolution occurs, the solid will melt into an immiscible liquid oil rather than dissolving into the solvent lattice. Oils trap impurities and severely hinder nucleation. Isopropanol (IPA) is selected because its moderate dielectric constant allows for complete dissolution of the compound at 60–62 °C—safely below the melting point—while maintaining a steep solubility curve that forces the product to crash out upon cooling.

Figure 1: Thermodynamic phase outcomes based on dissolution temperature control.

Experimental Protocol

Materials & Equipment

-

Reagents: Crude this compound, Isopropanol (ACS grade, >99.5%).

-

Equipment: Jacketed glass reactor or Erlenmeyer flask with magnetic stirring, reflux condenser, internal temperature probe, pre-heated Buchner funnel, vacuum filtration setup, vacuum drying oven.

Step-by-Step Methodology

Step 1: Initial Suspension

-

Weigh the crude this compound and transfer it to the reaction flask.

-

Add 5 to 8 volumes (mL per gram of crude) of Isopropanol (IPA). Causality: Starting with a slight solvent deficit prevents over-dilution, which would severely reduce the final crystalline yield.

Step 2: Controlled Dissolution

-

Equip the flask with a reflux condenser to prevent solvent evaporation.

-

Gradually heat the suspension using a temperature-controlled bath. Do not exceed an internal temperature of 62 °C.

-

Stir continuously until the solid is completely dissolved. If the solid does not fully dissolve at 62 °C, add hot IPA in small aliquots (1 mL/g) until the solution becomes clear. Causality: Strict temperature control below 66 °C prevents the aforementioned "oiling out" phenomenon, ensuring the compound transitions directly from solid to solute[2].

Step 3: Hot Filtration

-

Rapidly filter the hot solution through a pre-heated Buchner funnel or fritted glass filter into a clean, pre-warmed receiving flask. Causality: Pre-heating the glassware prevents premature crystallization in the funnel stem. This step removes insoluble particulate matter, dust, and highly polymerized byproducts.

Step 4: Nucleation and Controlled Cooling

-

Allow the filtrate to cool ambiently with gentle stirring at a rate of approximately 0.5 °C/min until it reaches room temperature (20–25 °C).

-

Once at room temperature, transfer the flask to an ice-water bath and cool to 0–5 °C for 2 hours. Causality: A slow cooling gradient is critical. Rapid cooling causes sudden supersaturation, leading to rapid nucleation where solvent molecules and impurities are trapped inside the rapidly forming crystal lattice (occlusion). Slow cooling ensures orderly crystal growth, selectively incorporating the target molecules and excluding impurities into the mother liquor.

Step 5: Harvesting and Washing

-

Collect the newly formed crystals via vacuum filtration.

-

Wash the filter cake with 1 to 2 volumes of ice-cold IPA. Causality: The wash removes residual mother liquor containing concentrated impurities from the surface of the crystals. The IPA must be ice-cold to prevent re-dissolving the purified product.

Step 6: Vacuum Drying

-

Transfer the crystals to a vacuum oven.

-

Dry at 40 °C under reduced pressure (<50 mbar) for 12–24 hours until a constant weight is achieved. Causality: Drying at 40 °C provides enough thermal energy to volatilize the IPA (BP 82 °C) under vacuum, while remaining safely below the product's 66 °C melting point to prevent sintering or melting of the purified crystals.

Figure 2: Step-by-step recrystallization workflow for this compound.

Quality Control & Expected Outcomes

Following this protocol, the expected outcomes are highly reproducible. The self-validating nature of the slow-cooling step ensures that if crystallization occurs, the lattice purity will be exceptionally high.

Table 2: Expected Yield and Purity Profile

| Metric | Expected Result | Troubleshooting / Notes |

| Recovery Yield | 75% – 85% | Lower yields indicate excessive solvent use during Step 2. |

| Purity (HPLC/GC) | > 99.0% | If <99%, suspect rapid cooling (occlusion) or insufficient cold wash. |

| Appearance | White to pale yellow crystals | Dark yellow/brown indicates residual starting material; repeat wash. |

| Melting Point | 66–67 °C | A depressed or broad melting range indicates trapped solvent/impurities. |

References

Sources

Application Note: The Role of 1-(3-Methoxy-5-nitrophenyl)ethanone in Heterocyclic Compound Synthesis

Abstract

This technical guide details the utility of 1-(3-Methoxy-5-nitrophenyl)ethanone as a trifunctional building block in the synthesis of biologically active heterocyclic scaffolds. Characterized by a meta-nitro (electron-withdrawing) and meta-methoxy (electron-donating) substitution pattern relative to the acetyl group, this compound offers a unique electronic "push-pull" environment. This electronic profile enhances the acidity of the acetyl

Mechanism & Reactivity Profile[1][2]

The synthetic versatility of this compound stems from the electronic interplay between its three substituents on the benzene ring:

-

Acetyl Group (C1): The primary reaction center. The carbonyl carbon is electrophilic, while the

-methyl group is acidic. -

Nitro Group (C5): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R). It significantly increases the acidity of the acetyl

-protons, making the compound highly reactive in aldol-type condensations compared to unsubstituted acetophenone. -

Methoxy Group (C3): An electron-donating group (EDG) via resonance (+R). It modulates the electron deficiency created by the nitro group, preventing the ring from becoming too deactivated for subsequent aromatic substitutions if required.

Chemo-Selectivity Logic:

-

Condensation: The activated acetyl group reacts rapidly with aldehydes (Claisen-Schmidt) or amide acetals (DMF-DMA).

-

Reduction: The nitro group is orthogonal to the acetyl chemistry under basic condensation conditions but can be selectively reduced to an amine (using Sn/HCl or Fe/NH₄Cl) after heterocycle formation to avoid self-condensation side reactions.

Key Synthetic Pathways[3]

The following graph illustrates the divergent synthesis pathways starting from this compound.

Figure 1: Divergent synthetic pathways. The starting material serves as a precursor for 5- and 6-membered heterocycles.[1]

Experimental Protocols

Protocol A: Synthesis of Chalcones (Claisen-Schmidt Condensation)